

Stability and Storage of Tacrolimus-13C,d2: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and storage conditions for **Tacrolimus-13C,d2**, an isotopically labeled internal standard crucial for the accurate quantification of Tacrolimus in clinical and research settings. Understanding the stability profile of this compound is paramount for ensuring the integrity of experimental data and the reliability of therapeutic drug monitoring.

Core Stability and Storage Recommendations

Tacrolimus-13C,d2, like its unlabeled counterpart, is a macrolide lactone susceptible to degradation under various conditions. Proper storage is essential to maintain its chemical and isotopic purity.

Storage Conditions

For optimal long-term stability, **Tacrolimus-13C,d2** should be stored under the following conditions:



Form	Storage Temperature	Duration
Powder	-20°C	Up to 3 years[1]
4°C	Up to 2 years[1]	
In Solvent	-80°C	Up to 6 months[1]
-20°C	Up to 1 month[1]	

It is also recommended to warm the product to room temperature before use and to keep the container tightly closed when not in use.[2] The compound is stable under recommended storage conditions.

Physicochemical Stability and Degradation Pathways

Tacrolimus can undergo several degradation pathways, including hydrolysis, epimerization, isomerization, and oxidation. These degradation patterns are expected to be similar for **Tacrolimus-13C,d2** as the isotopic labeling is unlikely to alter the fundamental chemical reactivity of the molecule.

Key Degradation Pathways:

- Hydrolysis: Tacrolimus is highly susceptible to hydrolysis, particularly under acidic and basic conditions, leading to the opening of the macrolide lactone ring. It is relatively stable in neutral or mildly acidic conditions (pH 3-5).
- Thermal Degradation: In aqueous solutions, a known thermal degradation product is a regioisomer of tacrolimus. Solid amorphous tacrolimus is also prone to degradation at elevated temperatures.
- Photodegradation: Exposure to light, particularly artificial sunlight, can lead to the formation of tacrolimus epimers and other degradation products in both solid and solution states.
- Oxidation: The presence of oxidizing agents or free radicals can induce degradation.



The following table summarizes the stability of Tacrolimus under various stress conditions, which can be extrapolated to **Tacrolimus-13C,d2**.

Stress Condition	Stability Profile	Major Degradation Products
Acidic Hydrolysis	Degradation occurs.	Products of lactone hydrolysis.
Alkaline Hydrolysis	Highly labile; significant degradation.	Products of lactone hydrolysis.
Thermal Stress	Unstable in solution and as amorphous solid at elevated temperatures.	Tacrolimus regioisomer.
Oxidative Stress	Degradation in the presence of free radicals.	Tacrolimus epimer.
Photolytic Stress	Unstable under artificial sunlight.	Tacrolimus epimer.

Experimental Protocols for Stability Assessment

While specific, detailed experimental protocols for **Tacrolimus-13C,d2** are not readily available in the public domain, the following methodologies, adapted from studies on unlabeled Tacrolimus, can be employed to assess its stability.

Forced Degradation Study Protocol

Objective: To identify potential degradation products and pathways under various stress conditions.

Methodology:

- Sample Preparation: Prepare solutions of **Tacrolimus-13C,d2** in a suitable solvent (e.g., acetonitrile-water mixture) at a known concentration.
- Stress Conditions:



- Acidic Hydrolysis: Add a strong acid (e.g., 0.1 M HCl) to the sample solution and incubate at a controlled temperature (e.g., 60°C).
- Alkaline Hydrolysis: Add a strong base (e.g., 0.1 M NaOH) to the sample solution and incubate at a controlled temperature.
- Oxidative Degradation: Add an oxidizing agent (e.g., 3% H₂O₂) to the sample solution and incubate.
- Thermal Degradation: Incubate the sample solution at an elevated temperature (e.g., 60°C).
- Photodegradation: Expose the sample solution to a light source (e.g., artificial sunlight or a UV lamp) for a defined period.
- Time Points: Withdraw aliquots at various time intervals (e.g., 0, 2, 4, 8, 24 hours).
- Neutralization (for acid/base hydrolysis): Neutralize the samples before analysis.
- Analysis: Analyze the samples using a stability-indicating HPLC or UHPLC method with UV
 or mass spectrometric detection to separate and quantify the parent compound and any
 degradation products.

Long-Term Stability Study Protocol

Objective: To determine the shelf-life of **Tacrolimus-13C,d2** under recommended storage conditions.

Methodology:

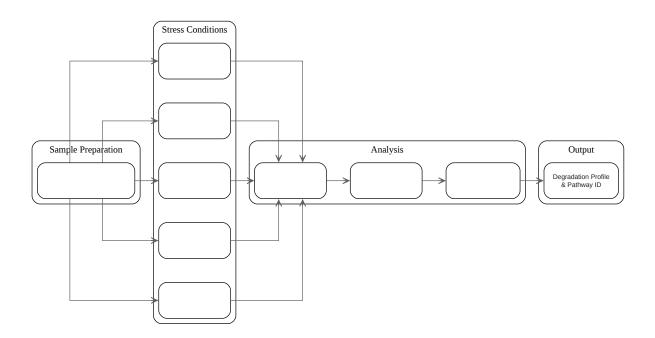
- Sample Preparation: Store aliquots of **Tacrolimus-13C,d2** (both as a solid and in solution) under the recommended storage conditions (e.g., -20°C, 4°C, -80°C).
- Time Points: At specified time intervals (e.g., 0, 3, 6, 9, 12, 24, 36 months), retrieve samples.
- Analysis: Analyze the samples for purity and concentration using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).



• Data Evaluation: Evaluate the data for any significant changes in purity, concentration, or the appearance of degradation products over time.

Visualizations

Experimental Workflow for Forced Degradation Study

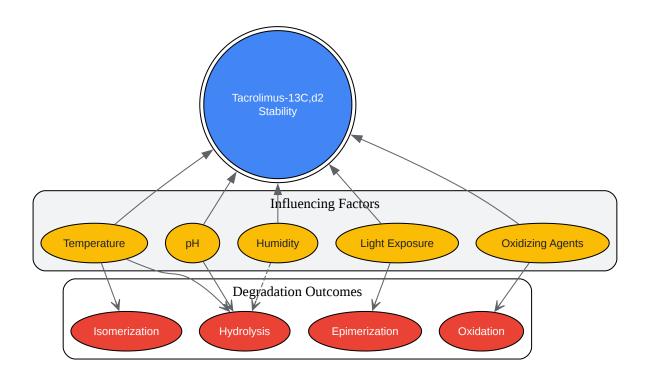


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Caption: Workflow for conducting a forced degradation study of **Tacrolimus-13C,d2**.



Logical Relationship of Tacrolimus Stability Factors



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References

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